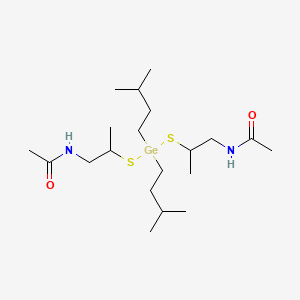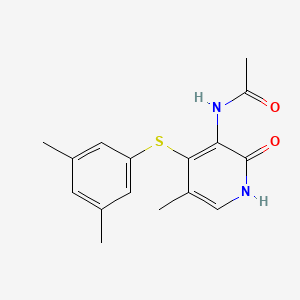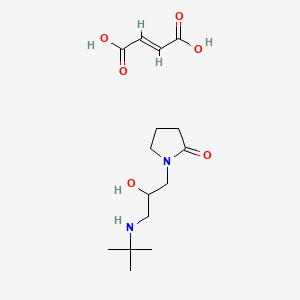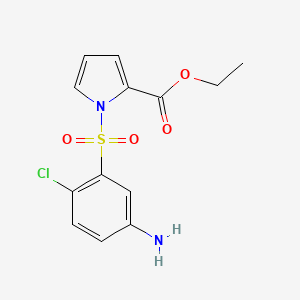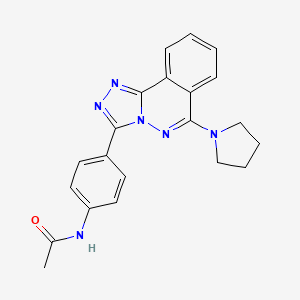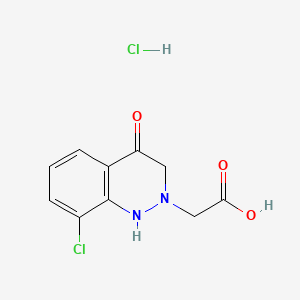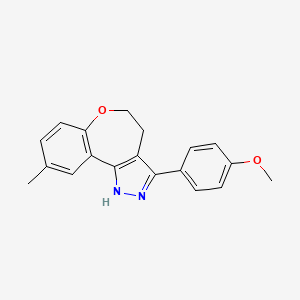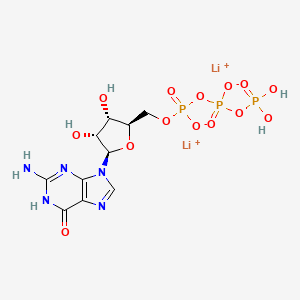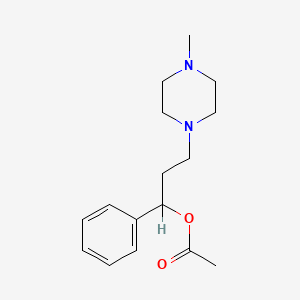
1-Methyl-4-(3'-phenyl-3'-acetoxypropyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-(3’-phenyl-3’-acetoxypropyl)piperazine is a synthetic organic compound belonging to the piperazine family Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-(3’-phenyl-3’-acetoxypropyl)piperazine can be achieved through several methods:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions, leading to the formation of piperazine derivatives.
Ring Opening of Aziridines: Aziridines can be opened by N-nucleophiles to form piperazine derivatives.
Industrial Production Methods: Industrial production of piperazine derivatives often involves the ammoniation of 1,2-dichloroethane or ethanolamine, or the reduction of pyrazine with sodium in ethanol . These methods are scalable and provide high yields of the desired compounds.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-(3’-phenyl-3’-acetoxypropyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the phenyl ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding N-oxides or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
1-Methyl-4-(3’-phenyl-3’-acetoxypropyl)piperazine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methyl-4-(3’-phenyl-3’-acetoxypropyl)piperazine involves its interaction with molecular targets such as enzymes and receptors. The piperazine ring can act as a scaffold, allowing the compound to bind to specific sites on proteins, thereby modulating their activity . This interaction can lead to various biological effects, including antimicrobial and therapeutic actions.
Comparison with Similar Compounds
1-Methyl-4-(3’-phenylpropyl)piperazine: Lacks the acetoxy group, which may affect its reactivity and biological activity.
4-(3’-Phenyl-3’-acetoxypropyl)piperazine: Lacks the methyl group, which may influence its physicochemical properties.
Properties
CAS No. |
149848-01-1 |
|---|---|
Molecular Formula |
C16H24N2O2 |
Molecular Weight |
276.37 g/mol |
IUPAC Name |
[3-(4-methylpiperazin-1-yl)-1-phenylpropyl] acetate |
InChI |
InChI=1S/C16H24N2O2/c1-14(19)20-16(15-6-4-3-5-7-15)8-9-18-12-10-17(2)11-13-18/h3-7,16H,8-13H2,1-2H3 |
InChI Key |
KGFVOHMUWZMMGX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(CCN1CCN(CC1)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



